molecular formula C22H18N4O4S B2917772 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-14-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2917772
M. Wt: 434.47
InChI Key: NUORODJFPOZZTN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or environmental science.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound. It may also involve X-ray crystallography for solid compounds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) of the compound.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The compound has been synthesized through various methods, including reactions with different reagents and conditions to optimize yield and purity (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
  • Structural Identification: Advanced techniques like FT-IR, electronic, EI mass, and Powder XRD spectra have been employed to identify and confirm the structure of similar compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Biological Activities

  • Anticancer Potential: Some studies have explored the anticancer activity of similar compounds. For instance, Co(II) complexes of similar structures were tested for in vitro cytotoxicity in human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
  • Interaction with Biological Molecules: The interaction of such compounds with other biological molecules like DNA has been studied. This includes examining their ability to bind to or interfere with DNA or proteins, which is crucial in understanding their potential therapeutic applications (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Applications in Drug Synthesis

  • Precursor to Other Compounds: This compound has been used as a precursor in the synthesis of other pharmacologically active molecules. The methods and pathways of its conversion to other compounds have been a significant area of research (M. Bobeldijk, N. Verhoeff, J. Vekemans, H. M. Buck, P. V. Doremalen, J. A. J. M. V. Hoof, & A. G. Janssen, 1990).

Chemical Properties and Reactions

  • Chemical Reactivity: Investigations into the reactivity of this compound with various chemical agents have been conducted to understand its chemical behavior and potential for use in different reactions (Laurin Melzig, A. Metzger, & P. Knochel, 2010).
  • Formation of Complexes: Research has been conducted on the ability of similar compounds to form complexes with metals, which is relevant in fields like material science and catalysis (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the safety measures that need to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions. It could include possible modifications to the compound to improve its properties or new applications of the compound.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-30-18-7-5-8-19-20(18)24-22(31-19)25(14-16-6-3-4-13-23-16)21(27)15-9-11-17(12-10-15)26(28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUORODJFPOZZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

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